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molecular formula C2H8N2<br>H3CNHNHCH3<br>C2H8N2 B038074 1,2-Dimethylhydrazine CAS No. 540-73-8

1,2-Dimethylhydrazine

Cat. No. B038074
M. Wt: 60.1 g/mol
InChI Key: DIIIISSCIXVANO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07393959B2

Procedure details

To a solution of 2-(2-methoxy-4-nitrophenyl)pyridine (5.4 g, 23.3 mmol), dimethyl hydrazine (14 mL, 233 mmol), charcoal (0.7 g), in methanol (200 mL) was added iron trichloride (0.075 g, 0.46 mmol), then heated at 65° C. overnight. The reaction mixture was quenched with H2O (50 mL), then extracted with EtOAc (3×50 mL) and the combined organic extracts washed with brine. The organic phase was dried over Na2SO4 and concentrated in vacuo. The crude purified by liquid chromatography on silica (EtOAc/Hexane 3/7) to give 3-methoxy-4-pyridin-2-ylaniline.
Name
2-(2-methoxy-4-nitrophenyl)pyridine
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.075 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([N+:9]([O-])=O)[CH:6]=[CH:5][C:4]=1[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][N:13]=1.CNNC.C>CO.[Fe](Cl)(Cl)Cl>[CH3:1][O:2][C:3]1[CH:8]=[C:7]([CH:6]=[CH:5][C:4]=1[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][N:13]=1)[NH2:9]

Inputs

Step One
Name
2-(2-methoxy-4-nitrophenyl)pyridine
Quantity
5.4 g
Type
reactant
Smiles
COC1=C(C=CC(=C1)[N+](=O)[O-])C1=NC=CC=C1
Name
Quantity
14 mL
Type
reactant
Smiles
CNNC
Name
Quantity
0.7 g
Type
reactant
Smiles
C
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Name
Quantity
0.075 g
Type
catalyst
Smiles
[Fe](Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with H2O (50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×50 mL)
WASH
Type
WASH
Details
the combined organic extracts washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude purified by liquid chromatography on silica (EtOAc/Hexane 3/7)

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(N)C=CC1C1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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